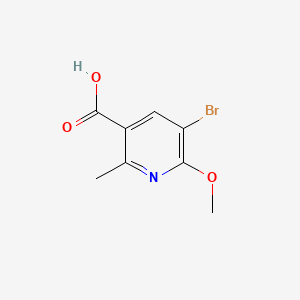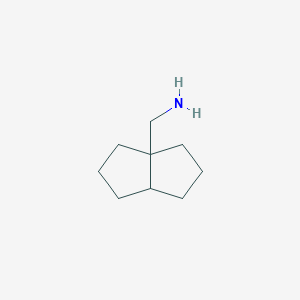
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is an organic compound with the molecular formula C5H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride (SOCl2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carbonyl Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrole: A precursor to 2,5-dihydro-1H-pyrrole-1-carbonyl chloride.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with different functional groups.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrrole derivatives that may lack this reactive group.
Properties
Molecular Formula |
C5H6ClNO |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
2,5-dihydropyrrole-1-carbonyl chloride |
InChI |
InChI=1S/C5H6ClNO/c6-5(8)7-3-1-2-4-7/h1-2H,3-4H2 |
InChI Key |
DECGMPZXVISYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)


![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
